molecular formula C16H17N3O B5758466 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5758466
M. Wt: 267.33 g/mol
InChI Key: ZPHGQFDVXMFIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, also known as EMP, is a heterocyclic compound with potential therapeutic applications. EMP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated.

Mechanism of Action

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects through the inhibition of various enzymes and signaling pathways. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is overexpressed in many types of cancer. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is involved in the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol also inhibits the formation of amyloid-beta plaques in Alzheimer's disease and protects dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. Additionally, 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency and selectivity. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can be easily synthesized in the lab, and its mechanism of action has been well elucidated. However, 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol should focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol should be further studied for its mechanism of action and its effects on various signaling pathways. Additionally, future research should focus on improving the solubility and bioavailability of 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and identifying potential side effects and toxicity.

Synthesis Methods

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol can be synthesized through a multi-step process involving the reaction of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methylchalcone. The chalcone is then reacted with guanidine carbonate to form the pyrimidine ring. The resulting compound is then subjected to a cyclization reaction with hydrazine hydrate to form the pyrazole ring. Finally, the hydroxyl group is introduced through a reaction with sodium hydroxide, resulting in the formation of 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol.

Scientific Research Applications

6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, 6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-11(3)17-15-9-14(18-19(15)16(13)20)12-7-5-6-10(2)8-12/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGQFDVXMFIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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